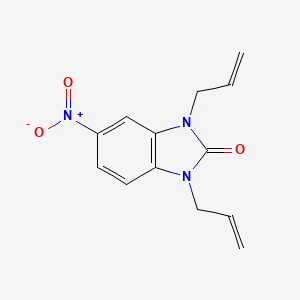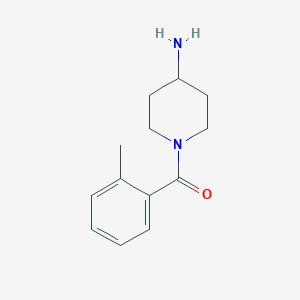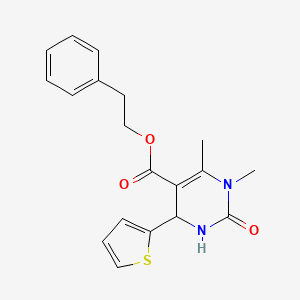![molecular formula C18H19NO5S B12495184 methyl 6,6-dimethyl-3-[(phenoxycarbonyl)amino]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B12495184.png)
methyl 6,6-dimethyl-3-[(phenoxycarbonyl)amino]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHYL 6,6-DIMETHYL-3-[(PHENOXYCARBONYL)AMINO]-4H,7H-THIENO[3,2-C]PYRAN-2-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a thieno[3,2-c]pyran ring system, which is a fused bicyclic structure containing both sulfur and oxygen atoms
準備方法
The synthesis of METHYL 6,6-DIMETHYL-3-[(PHENOXYCARBONYL)AMINO]-4H,7H-THIENO[3,2-C]PYRAN-2-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-c]pyran Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-c]pyran core.
Introduction of the Phenoxycarbonyl Group: The phenoxycarbonyl group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable electrophile.
Amidation: The amino group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Methylation: The final step involves the methylation of the carboxylate group using a methylating agent such as methyl iodide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
化学反応の分析
METHYL 6,6-DIMETHYL-3-[(PHENOXYCARBONYL)AMINO]-4H,7H-THIENO[3,2-C]PYRAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the phenoxycarbonyl group, where nucleophiles such as amines or thiols replace the phenoxy group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
科学的研究の応用
METHYL 6,6-DIMETHYL-3-[(PHENOXYCARBONYL)AMINO]-4H,7H-THIENO[3,2-C]PYRAN-2-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its biological activity, including its potential as an antimicrobial or anticancer agent.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
作用機序
The mechanism of action of METHYL 6,6-DIMETHYL-3-[(PHENOXYCARBONYL)AMINO]-4H,7H-THIENO[3,2-C]PYRAN-2-CARBOXYLATE involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to fit into the binding pockets of these enzymes, leading to a decrease in their catalytic activity.
類似化合物との比較
METHYL 6,6-DIMETHYL-3-[(PHENOXYCARBONYL)AMINO]-4H,7H-THIENO[3,2-C]PYRAN-2-CARBOXYLATE can be compared with similar compounds such as:
Methyl 3-[(phenoxycarbonyl)amino]benzoate: This compound shares the phenoxycarbonyl group but lacks the thieno[3,2-c]pyran ring system, making it less complex and potentially less versatile in its applications.
Indole Derivatives: Indole derivatives, like those mentioned in the synthesis of indole derivatives, also contain heterocyclic systems and are known for their diverse biological activities.
特性
分子式 |
C18H19NO5S |
|---|---|
分子量 |
361.4 g/mol |
IUPAC名 |
methyl 6,6-dimethyl-3-(phenoxycarbonylamino)-4,7-dihydrothieno[3,2-c]pyran-2-carboxylate |
InChI |
InChI=1S/C18H19NO5S/c1-18(2)9-13-12(10-23-18)14(15(25-13)16(20)22-3)19-17(21)24-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,19,21) |
InChIキー |
XKEPFXGEIMAQNR-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2=C(CO1)C(=C(S2)C(=O)OC)NC(=O)OC3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B12495101.png)


![1,3-Dimethyl-5-[(1-phenylpyrrol-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12495137.png)

![Methyl 2-(morpholin-4-yl)-5-({[4-(morpholin-4-yl)-3-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B12495144.png)
![N-(4-{[4-(1H-indol-3-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B12495150.png)

![N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12495152.png)

![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B12495167.png)

![3-(4-ethylphenyl)-4a,5,6,7,8,9a-hexahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12495170.png)
![Ethyl 5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12495172.png)
